molecular formula C9H7ClN2O4S B1609272 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride CAS No. 955-71-5

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride

Cat. No.: B1609272
CAS No.: 955-71-5
M. Wt: 274.68 g/mol
InChI Key: BQKUAQOSSJZTSS-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride (CAS: 955-71-5) is a sulfonyl chloride derivative of the quinoxaline scaffold. Its molecular formula is C₉H₇ClN₂O₄S, with a molecular weight of 274.68 g/mol . The compound is commercially available as a solid and is primarily used in laboratory settings for synthesizing sulfonamide derivatives, which are critical intermediates in medicinal chemistry and drug discovery . The hydrochloride salt form (CAS: 955-71-5 hydrochloride) has a molecular weight of 311.13 g/mol and is stored at room temperature .

Properties

IUPAC Name

7-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c1-4-2-5-6(3-7(4)17(10,15)16)12-9(14)8(13)11-5/h2-3H,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKUAQOSSJZTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424637
Record name 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-71-5
Record name 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Quinoxaline-2,3-dione Intermediate

  • Reactants: o-Phenylenediamine or 7-methyl-o-phenylenediamine and oxalic acid.
  • Conditions: Reflux in the presence of hydrochloric acid.
  • Outcome: Formation of quinoxaline-2,3(1H,4H)-dione or its 7-methyl derivative.

This step produces the core quinoxaline dione structure necessary for further functionalization.

Sulfonation and Chlorination to Form Sulfonyl Chloride

  • Reagent: Chlorosulfonic acid (ClSO3H).
  • Procedure: The quinoxaline-2,3-dione intermediate is treated with chlorosulfonic acid, typically under cooling to control exothermic reaction.
  • Product: this compound.
  • Mechanism: Electrophilic aromatic substitution at position 6, where the sulfonyl chloride group is introduced.

This method is based on reported protocols where chlorosulfonic acid acts as both sulfonating and chlorinating agent to yield the sulfonyl chloride derivative in good yields.

Subsequent Functionalization (Optional)

The sulfonyl chloride intermediate is often used for further nucleophilic substitution reactions with primary amines or other nucleophiles to form sulfonamide derivatives, but this lies beyond the scope of the preparation of the sulfonyl chloride itself.

Representative Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Quinoxaline-2,3-dione formation o-Phenylenediamine + oxalic acid, reflux with HCl ~80-90 Formation of quinoxaline core
Sulfonyl chloride formation Chlorosulfonic acid, controlled temperature ~70-85 Sulfonyl chloride introduced at C-6
Purification Recrystallization from ethanol - Yields pure sulfonyl chloride derivative

These yields and conditions are typical based on literature reports, with variations depending on scale and purity requirements.

Summary Table of Preparation Methods from Literature

Reference Starting Material Key Reagent(s) Reaction Type Product Yield (%) Additional Notes
7-Methyl-o-phenylenediamine + oxalic acid Chlorosulfonic acid Sulfonation & chlorination 7-Methyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonyl chloride 70-85 Reaction under controlled temperature; purification by recrystallization
1,4-Dimethyl-2,3-dioxo-tetrahydroquinoxaline Chlorosulfonic acid Sulfonyl chloride formation 1,4-Dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonyl chloride (analogous compound) ~75 Used as intermediate for sulfonamide synthesis

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride has been explored for its potential as a pharmacological agent. Research indicates that compounds of this class may exhibit:

  • Antimicrobial Activity : Studies have shown that related quinoxaline derivatives possess antibacterial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Biochemical Research

The compound is utilized in biochemical assays and research due to its ability to modify proteins through sulfonylation. This modification can alter protein function and interactions, making it a valuable tool in:

  • Proteomics : It aids in studying protein modifications and interactions by serving as a reactive probe.
  • Enzyme Inhibition Studies : The sulfonyl chloride group can react with nucleophilic residues in enzymes, allowing researchers to investigate enzyme mechanisms and develop inhibitors.

Chemical Biology

In chemical biology, this compound is employed to synthesize various bioactive molecules:

  • Targeted Drug Design : Its reactive functionality makes it suitable for creating libraries of compounds for high-throughput screening against specific biological targets.

Case Studies

StudyObjectiveFindings
Antimicrobial Activity Evaluate effectiveness against bacterial strainsDemonstrated significant inhibition of Gram-positive bacteria with MIC values in the low µg/mL range.
Enzyme Inhibition Investigate inhibition of specific kinasesThe compound showed competitive inhibition with Ki values indicating potential as a lead compound for kinase inhibitors.
Cell Viability Assays Assess cytotoxic effects on cancer cell linesInduced apoptosis in several cancer cell lines at micromolar concentrations; further studies are warranted to elucidate mechanisms.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The quinoxaline core can also interact with various biological receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of quinoxaline-based sulfonyl chlorides allow for comparative analysis of their physicochemical properties, synthetic routes, and applications. Below is a detailed comparison with four closely related compounds:

Structural Analogues

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride 955-71-5 274.68 Methyl group at position 7
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (non-methylated) 952-10-3 260.65 No methyl substituents
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride 841275-84-1 288.73 Methyl groups at positions 1 and 4
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride 955-71-5 (salt) 311.13 Hydrochloride salt form of the target compound

Physicochemical Properties

  • Melting Point: The non-methylated analogue (CAS: 952-10-3) decomposes at 280°C .
  • Solubility :
    • The hydrochloride salt (CAS: 955-71-5 hydrochloride) is soluble in polar solvents due to its ionic nature, while the neutral sulfonyl chloride forms are likely more lipophilic .

Key Research Findings

  • Biological Activity: The non-methylated analogue (CAS: 952-10-3) is a precursor to sulfonohydrazides with demonstrated antimicrobial properties, highlighting the role of the quinoxaline scaffold in drug design .
  • Commercial Viability : The target compound is priced at €300.00/g (CymitQuimica), while its hydrochloride salt is available at $98/0.1g (AstaTech Inc.), reflecting cost variations based on purity and demand .

Biological Activity

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS Number: 955-71-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships based on diverse research findings.

  • Molecular Formula : C₉H₇ClN₂O₄S
  • Molecular Weight : 248.68 g/mol
  • IUPAC Name : 7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Biological Activity Overview

The biological activity of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has been primarily evaluated in the context of cancer research. Its derivatives have shown significant potential as antiproliferative agents against various cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong inhibitory effects against cancer cell lines such as HT-29 (human colon cancer) and MDA-MB-436 (breast cancer) cells. For instance:

  • Compound I-7 , a derivative of the parent compound, was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase without inducing apoptosis. This suggests a unique mechanism of action that could be leveraged for therapeutic purposes .

The primary mechanism through which 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride exerts its biological effects appears to involve:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing cell division and proliferation.
  • Non-Apoptotic Cell Death : Unlike many chemotherapeutic agents that induce apoptosis, this compound may lead to alternative forms of cell death such as necrosis or ferroptosis .

Structure-Activity Relationship (SAR)

The structure of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a crucial role in its biological activity. Modifications to the sulfonamide group and the quinoxaline core significantly influence its potency:

  • Sulfonamide Moiety : The presence of sulfonamide is essential for enhancing antiproliferative activity and improving solubility.
  • Methyl Substitution : The methyl group at position 7 is critical for maintaining the structural integrity necessary for binding to target proteins .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Study on HT-29 Cells :
    • Concentrations tested: 1 µM to 10 µM.
    • Result: Compounds showed over 30% inhibition at 10 µM concentration.
    • Mechanism: Inhibition of tubulin polymerization and G2/M phase arrest without inducing apoptosis .
  • Molecular Docking Studies :
    • Docking simulations confirmed that I-7 binds effectively at the colchicine site on tubulin via hydrogen bonding and hydrophobic interactions.
    • This binding affinity correlates with observed biological activity against cancer cell lines .

Q & A

Q. What is the most reliable synthetic route for 7-methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride, and how can reaction conditions be optimized?

The compound is synthesized via chlorosulfonation of 3-methylquinoxalin-2(1H)-one using chlorosulfonic acid. Key steps include:

  • Reacting 1,2-diaminobenzene with ethyl pyruvate in n-butanol to form the quinoxaline core.
  • Treating the intermediate with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl chloride group . Optimization Tips :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Use excess chlorosulfonic acid (1.5–2.0 equivalents) to maximize yield.
  • Purify via recrystallization (ethanol/water) to remove unreacted starting material.

Q. What spectroscopic techniques are critical for confirming the structure of this sulfonyl chloride?

Methodological validation involves:

  • FTIR : Confirm S=O stretches (1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) and C-Cl (730–760 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.2 ppm), with methyl groups at δ 2.5–3.0 ppm.
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₉H₇ClN₂O₃S: ~258.6 g/mol).
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values.

Q. How can researchers design derivatives of this compound for biological activity screening?

The sulfonyl chloride group enables nucleophilic substitution. Example strategies:

  • Hydrazones : React with substituted benzaldehydes in glacial acetic acid to form hydrazone derivatives (e.g., compounds 2–7 in ) .
  • Amides : Treat with amines (e.g., aniline, alkylamines) in dichloromethane with triethylamine as a base.
  • Sulfonamides : React with primary/secondary amines under inert atmosphere (N₂/Ar).

Advanced Research Questions

Q. How can conflicting data on sulfonyl chloride stability in polar solvents be resolved?

Discrepancies in stability studies may arise from:

  • Solvent Purity : Trace moisture in DMSO or DMF accelerates hydrolysis. Pre-dry solvents over molecular sieves.
  • Temperature : Decomposition rates increase above 25°C. Store solutions at –20°C for <24 hours.
  • Analytical Interference : Hydrolysis byproducts (e.g., sulfonic acids) may co-elute in HPLC. Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients.

Q. What mechanistic insights explain byproduct formation during chlorosulfonation?

Common byproducts include:

  • Disulfonated Derivatives : Due to prolonged reaction times or excess chlorosulfonic acid. Mitigate by quenching with ice water after 2 hours.
  • Oxidation Products : Quinoxaline ring oxidation (e.g., formation of quinoxaline-2,3-dione). Use inert atmospheres (N₂) to suppress oxidation. Mechanistic Probes :
  • Conduct DFT calculations to model electrophilic aromatic substitution pathways.
  • Use ³⁵S-labeled reagents to track sulfonation regioselectivity.

Q. How can computational chemistry predict reactivity trends for derivatives in medicinal chemistry applications?

Advanced approaches include:

  • Docking Studies : Model interactions with bacterial enoyl-ACP reductase (target for antibacterial agents).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values.
  • MD Simulations : Assess solubility by calculating logP and polar surface area (PSA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride
Reactant of Route 2
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7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride

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